![molecular formula C18H13N3O4 B2492233 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 219611-79-7](/img/structure/B2492233.png)
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves innovative methods that yield complex structures with high efficiency. For instance, the synthesis of oxadiazole derivatives has been demonstrated through thermal heterocyclization processes, offering a pathway to create compounds with significant yields (Tkachuk et al., 2020). Furthermore, the palladium-catalyzed aminocarbonylation of o-halobenzoates has been utilized to produce isoindole-1,3-diones, highlighting a versatile method for generating such frameworks with various functional groups (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by detailed spectroscopic and crystallographic studies. The relationship between molecular structure and photophysical behavior is crucial, as demonstrated by Deshmukh and Sekar (2015), who used Density Functional Theory to correlate structural features with electronic and photophysical properties (Deshmukh & Sekar, 2015).
Chemical Reactions and Properties
Chemical properties of these compounds include reactions that lead to the formation of diverse derivatives with potential biological activity. The synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione showcases the versatility in functionalizing the core structure to yield molecules with fungicidal activity (Wu, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and fluorescence, are significant for their application in material science. The synthesized o-hydroxyphenyl benzimidazole derivatives exhibit high thermal stability and fluorescence, which are sensitive to solvent polarity (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and the potential for further functionalization, enable the development of compounds with targeted applications. The creation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives with anticancer activity underscores the chemical versatility and potential for therapeutic application (Yakantham et al., 2019).
Scientific Research Applications
Synthesis and Chemical Properties
The compound is a product of detailed synthetic chemistry research, with studies focusing on the development of new synthetic methods for related compounds. For instance, Tkachuk et al. (2020) devised an efficient method to synthesize 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a related compound, through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method showcases the compound's relevance in the creation of vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds, which are otherwise challenging to obtain through other known methods (Tkachuk et al., 2020).
Biological Activities and Pharmacological Potential
Some studies focus on the biological and pharmacological potential of derivatives of the compound. Czopek et al. (2020) investigated isoindole-1,3-dione derivatives for their potential as antipsychotics, examining their inhibitory properties against phosphodiesterase 10A (PDE10A) and their affinity towards serotonin receptors. This suggests that the compound's derivatives could play a role in the development of treatments for mental health disorders (Czopek et al., 2020).
Antimicrobial and Antibacterial Properties
Research by Ahmed et al. (2006) on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes suggests antimicrobial potential. The study involved synthesizing compounds and testing their antibacterial properties against various bacterial strains. This indicates the compound's derivatives could contribute to chemotherapeutic properties, hinting at possible applications in treating bacterial infections (Ahmed et al., 2006).
Photophysical and Spectroscopic Analysis
The compound and its derivatives also serve as subjects in photophysical and spectroscopic studies. Deshmukh and Sekar (2015) synthesized derivatives inspired by excited-state intramolecular proton transfer chromophores and studied their photophysical behavior. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in fields such as material science and molecular engineering (Deshmukh & Sekar, 2015).
Mechanism of Action
Mode of Action
It’s known that the compound contains a 4-methoxyphenyl group , which can disrupt the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks . This suggests that the compound may interact with its targets through π-π interactions, but further studies are needed to confirm this hypothesis.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of anti-cancer drugs , suggesting that SMR000048274 might also be involved in pathways related to cell proliferation and apoptosis
Result of Action
Given the potential anti-cancer properties suggested by similar compounds , it’s possible that SMR000048274 could induce cell cycle arrest or apoptosis in cancer cells, but this remains to be confirmed through experimental studies.
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-12-8-6-11(7-9-12)16-19-15(25-20-16)10-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZMJMGYBFDCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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